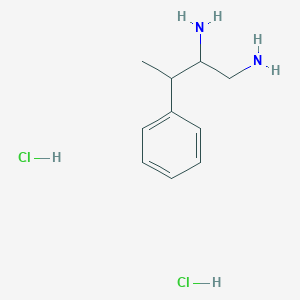
3-苯基丁烷-1,2-二胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylbutane-1,2-diamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as benzamidine hydrochloride and is a white crystalline powder with a molecular weight of 198.6 g/mol. This compound has been widely studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
科学研究应用
复杂分子的合成和表征
一项值得注意的应用涉及具有四齿希夫碱配体的镍(II)和铜(II)配合物的合成。Bhowmik、Drew 和 Chattopadhyay (2011) 描述了 1,2-二氨基丙烷和 1-苯基丁烷-1,3-二酮的缩合,导致希夫碱配体的形成。然后将这些配体与铜 (II) 和镍 (II) 反应以合成相应的配合物,展示了 3-苯基丁烷-1,2-二胺衍生物在形成复杂分子结构中的作用 (Bhowmik, Drew, & Chattopadhyay, 2011)。
抗菌和生物活性
Kachroo、Gupta 和 Wadhawan (1986) 合成了 N, N'-二[3-(2,4-二烷氧基-5-烷基苯基)丙基]-1,2 乙烷、1,4-丁烷和 1,4-苯二胺,显示出对溶组织内阿米巴具有显着的体外杀灭活性。这些衍生自 3-苯基丁烷-1,2-二胺的化合物突出了其在开发阿米巴病治疗方法中的潜力 (Kachroo, Gupta, & Wadhawan, 1986)。
催化应用和不对称合成
Cho、Nayab 和 Jeong (2019) 开发了一种有效的合成方法,用于合成 (2R,3R)-N2,N3-双((S)-1-苯乙基)丁烷-2,3-二胺的单个非对映异构体,用于不对称催化。该方法展示了 3-苯基丁烷-1,2-二胺衍生物在促进高度选择性化学转化中的效用,这对于生产手性化合物至关重要 (Cho, Nayab, & Jeong, 2019)。
化学性质和反应性研究
Gein、Kasimova、Aliev 和 Vakhrin (2010) 关于涉及 2,4-二氧代-4-苯基丁酸甲酯和 2,4-二氧代戊酸甲酯与芳香醛和丙烷-1,2-二胺的三组分反应的研究展示了与 3-苯基丁烷-1,2-二胺相关的化合物的多样反应性。本研究提供了对具有潜在药理活性的新型化合物合成的见解 (Gein, Kasimova, Aliev, & Vakhrin, 2010)。
属性
IUPAC Name |
3-phenylbutane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(10(12)7-11)9-5-3-2-4-6-9;;/h2-6,8,10H,7,11-12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJMOGYXZYXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbutane-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

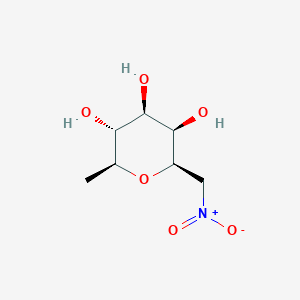
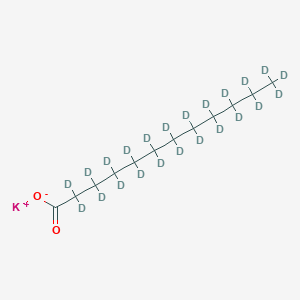

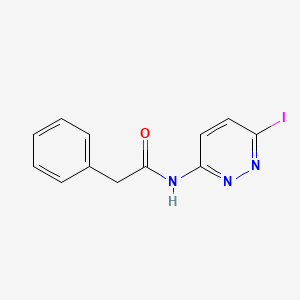

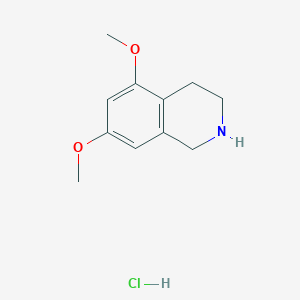

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)
![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)
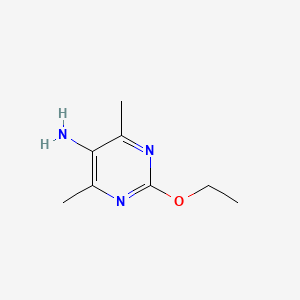
![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
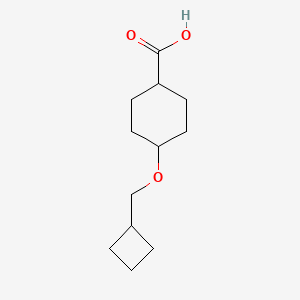
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)